7-Methoxyfenoldopam
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Overview
Description
7-Methoxyfenoldopam is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its benzazepine core, which is a bicyclic structure containing both benzene and azepine rings. The presence of chloro, hydroxy, and methoxy functional groups further enhances its chemical reactivity and potential biological activity .
Preparation Methods
The synthesis of 7-Methoxyfenoldopam typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of functional groups: The chloro, hydroxy, and methoxy groups are introduced through substitution reactions using specific reagents under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
7-Methoxyfenoldopam undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Preliminary studies suggest potential anti-cancer properties, making it a subject of interest in drug development.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism by which 7-Methoxyfenoldopam exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
These compounds share structural similarities but differ in the presence or absence of specific functional groups, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in 7-Methoxyfenoldopam distinguishes it from its analogs and contributes to its specific properties .
Properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-22-17-15(21)8-13-12(16(17)18)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJZXRBBYETAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CNCCC2=C1Cl)C3=CC=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915077 |
Source
|
Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95183-47-4 |
Source
|
Record name | 7-Methoxyfenoldopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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